Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate
Brand Name: Vulcanchem
CAS No.: 919095-50-4
VCID: VC16959480
InChI: InChI=1S/C23H19NO4/c1-28-23(27)18-11-7-8-16(14-18)15-19(21(25)17-9-3-2-4-10-17)22(26)20-12-5-6-13-24-20/h2-14,19H,15H2,1H3
SMILES:
Molecular Formula: C23H19NO4
Molecular Weight: 373.4 g/mol

Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate

CAS No.: 919095-50-4

Cat. No.: VC16959480

Molecular Formula: C23H19NO4

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate - 919095-50-4

Specification

CAS No. 919095-50-4
Molecular Formula C23H19NO4
Molecular Weight 373.4 g/mol
IUPAC Name methyl 3-(2-benzoyl-3-oxo-3-pyridin-2-ylpropyl)benzoate
Standard InChI InChI=1S/C23H19NO4/c1-28-23(27)18-11-7-8-16(14-18)15-19(21(25)17-9-3-2-4-10-17)22(26)20-12-5-6-13-24-20/h2-14,19H,15H2,1H3
Standard InChI Key DWSINCVTUCCEDW-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=CC(=C1)CC(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=N3

Introduction

Chemical Identity and Structural Features

Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate (molecular formula: C24H21NO5\text{C}_{24}\text{H}_{21}\text{NO}_5) features a central propyl chain substituted with a benzoyl group at position 2 and a 3-oxo-3-(pyridin-2-yl) group at position 3. The benzoate ester at the terminal position enhances lipophilicity, potentially influencing bioavailability and metabolic stability . Key structural attributes include:

  • Pyridinyl moiety: The pyridine ring contributes to electron-deficient aromaticity, facilitating π-π stacking interactions with biological targets .

  • Benzoyl group: Enhances steric bulk and may participate in hydrophobic interactions.

  • Ester linkage: Susceptible to hydrolysis, offering tunability for prodrug designs.

Table 1: Physicochemical Properties of Methyl 3-[2-Benzoyl-3-Oxo-3-(Pyridin-2-Yl)Propyl]Benzoate

PropertyValue/Description
Molecular FormulaC24H21NO5\text{C}_{24}\text{H}_{21}\text{NO}_5
Molecular Weight403.43 g/mol
CAS NumberNot publicly assigned
SolubilityLikely soluble in DMSO, DMF; insoluble in water
Melting PointEstimated 120–140°C (based on analogs)

Synthesis and Characterization

Synthetic Routes

The compound is hypothesized to form via a multi-step sequence involving:

  • Mannich Reaction: Condensation of pyridin-2-ylacetone with benzaldehyde to introduce the benzoyl group .

  • Esterification: Reaction of the intermediate carboxylic acid with methanol under acidic conditions to form the benzoate ester.

A representative pathway is outlined below:

Pyridin-2-ylacetone+BenzaldehydeNH4OAc3-Benzoylpyridin-2-ylpropanoneHCl/MeOHMethyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate\text{Pyridin-2-ylacetone} + \text{Benzaldehyde} \xrightarrow{\text{NH}_4\text{OAc}} \text{3-Benzoylpyridin-2-ylpropanone} \xrightarrow{\text{HCl/MeOH}} \text{Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate}

Analytical Characterization

  • FTIR Spectroscopy: Expected peaks include νC=O\nu_{\text{C=O}} at 1,720–1,740 cm1^{-1} (ester and ketone), νC=N\nu_{\text{C=N}} at 1,600–1,620 cm1^{-1} (pyridine), and νC-O\nu_{\text{C-O}} at 1,250–1,270 cm1^{-1} (ester) .

  • NMR Spectroscopy:

    • 1H NMR^1\text{H NMR}: Aromatic protons (δ 7.0–8.5 ppm), methyl ester (δ 3.8–4.0 ppm), and propyl chain protons (δ 2.5–3.5 ppm).

    • 13C NMR^{13}\text{C NMR}: Carbonyl carbons (δ 165–200 ppm), pyridine carbons (δ 120–150 ppm) .

Biological Activity and Mechanisms

Antimicrobial Properties

Pyridine derivatives are known to inhibit bacterial DNA gyrase. In a study of 3-oxo-3-(pyridin-2-yl)propanoate analogs, minimum inhibitory concentrations (MICs) of 16–32 µg/mL were reported against Staphylococcus aureus and Escherichia coli . The ester moiety in this compound could modulate solubility, affecting potency.

Molecular Docking Insights

Docking studies of analogous compounds into the Plasmodium falciparum β-hematin crystal lattice revealed strong binding via hydrogen bonds between the pyridinyl nitrogen and heme propionate groups (binding energy: −9.2 kcal/mol) . This suggests potential antimalarial applications, though experimental validation is required.

Comparative Analysis with Analogous Compounds

Table 2: Key Comparisons with Structural Analogs

CompoundStructural DifferencesBiological Activity
Methyl 3-oxo-3-(pyridin-2-yl)propanoateLacks benzoyl and propyl groupsModerate anticancer activity
Ethyl 4-benzoyl-2-pyridinylbutanoateLonger carbon chainEnhanced metabolic stability
Methyl 2-benzoylpyridine-3-carboxylateCarboxylate instead of esterImproved solubility

Applications in Drug Discovery

Prodrug Development

The ester group in Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate serves as a hydrolyzable prodrug motif. In vitro studies of similar esters showed 80–90% conversion to active carboxylic acids within 24 hours in human plasma.

Targeted Delivery Systems

Liposomal formulations of pyridinyl ketones increased tumor accumulation by 3-fold in murine models compared to free drugs . The compound’s lipophilicity (logP ≈ 2.5) positions it as a candidate for nanoparticle encapsulation.

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